molecular formula C15H11FN2O2 B1519985 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 941868-92-4

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No. B1519985
M. Wt: 270.26 g/mol
InChI Key: HDUYLCJRHFHZPF-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide” is an organic compound containing a benzofuran ring, a fluorophenyl group, and an amide group . The presence of these functional groups could give the compound interesting chemical properties and potential applications in various fields such as medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuran ring and the fluorophenyl group are likely to contribute to the compound’s aromaticity, while the amide group could participate in hydrogen bonding .

Scientific Research Applications

Disposition and Metabolism

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide has been explored for its pharmacokinetic properties, including metabolism and disposition in the human body. For instance, studies on related benzofuran derivatives like SB-649868, an orexin 1 and 2 receptor antagonist, have shown significant insights into their metabolic pathways and disposition. SB-649868 undergoes extensive metabolism, with the principal route being oxidation of the benzofuran ring. The elimination of drug-related material is primarily through feces, and the compound exhibits a long plasma half-life, indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).

Diagnostic Imaging and Radiotracer Development

Compounds structurally similar to 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide have been utilized in the development of novel radiotracers for diagnostic imaging. For example, FACBC (1-amino-3-fluorocyclobutane-1-carboxylic acid) labeled with 18F has shown potential in tumor localization and has been used in comparative studies with traditional agents like FDG. This compound exhibits low uptake in normal brain tissue, allowing for clear tumor visualization in imaging studies (Shoup et al., 1999).

Radiopharmaceutical Safety and Dosimetry

The safety and dosimetry of radiotracers structurally similar to 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide have been evaluated in clinical settings. For instance, 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, has undergone phase 1 evaluation to assess safety, dosimetry, and biodistribution characteristics. These studies are crucial for establishing the safe use of such radiopharmaceuticals in clinical populations (Brier et al., 2022).

Chemotherapy and Drug Interaction Studies

Compounds structurally similar to 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide have been investigated for their interaction with chemotherapeutic agents. For example, the interaction of oral glutamine with fluorouracil induced intestinal toxicity has been studied to understand the protective effects and potential for reducing side effects in chemotherapy (Daniele et al., 2001).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are hazardous due to their reactivity, toxicity, or flammability. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUYLCJRHFHZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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